

Comparative Docking Analysis of Salicyl Alcohol Derivatives Against Key Biological Targets

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Compound of Interest

Compound Name: *Salicyl Alcohol*

Cat. No.: *B1680746*

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This guide provides a comprehensive comparative analysis of in silico docking studies of **salicyl alcohol** and its derivatives against a range of therapeutically relevant protein targets. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. This document summarizes key binding affinity data, details the experimental methodologies employed in the cited studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and docking scores of **salicyl alcohol** and salicylic acid derivatives against various protein targets as reported in the cited literature.

Table 1: Docking Scores of **Salicyl Alcohol** Derivatives Against Cyclooxygenase-2 (COX-2)

Compound/Derivative	Docking Score/Binding Energy (kcal/mol)	Target Protein	Reference
4-(2-hydroxybenzyl) morpholin-4-ium chloride	-	COX-2	[1][2]
1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride	-	COX-2	[1][2]
Flurbiprofen (Reference)	94.9	COX-2	[3]

Note: The original study[1][2] indicated better binding energy for the **salicyl alcohol** derivatives compared to the standard but did not provide specific numerical docking scores in the abstract.

Table 2: Binding Affinities of Salicylic Acid Derivatives Against Cancer-Related Proteins

Compound/Derivative	Binding Affinity (kcal/mol)	Target Protein	Reference
Salicylic acid-curcumin	-9.6	MMP9	[4]
-9.0	EGFR	[4]	
-11.2	ADP Ribose Polymerase	[4]	
Salicylic acid-benzyl alcohol	-9.6	MMP9	[4]
-7.6	EGFR	[4]	
-9.0	ADP Ribose Polymerase	[4]	
Salicylic acid-eugenol	-8.9	MMP9	[4]
-7.9	EGFR	[4]	
-9.4	ADP Ribose Polymerase	[4]	

Table 3: Binding Energies of Salicylic Acid Derivatives Against Ebola Virus Proteins

Compound/Derivative	Binding Energy (kcal/mol)	Target Protein	Reference
Aspirin	Superior binding to VP35	VP24, VP35, VP40	[5]
Diflunisal	Superior binding to VP35	VP24, VP35, VP40	[5]
Fendosal	Superior binding to VP35	VP24, VP35, VP40	[5]
Fosfosal	Superior binding to VP35	VP24, VP35, VP40	[5]
Salicylic acid	Superior binding to VP35	VP24, VP35, VP40	[5]
Salsalate	Superior binding to VP35	VP24, VP35, VP40	[5]

Note: The study[5] highlighted that all tested salicylic acid derivatives showed significantly stronger binding affinities to the VP35 receptor compared to VP24 and VP40, but did not provide specific binding energy values for each derivative in the abstract.

Experimental Protocols

This section details the methodologies employed in the cited molecular docking studies.

Docking of Salicyl Alcohol Derivatives Against COX-2

The molecular docking simulation of **salicyl alcohol** nitrogen-containing derivatives against the Cyclooxygenase-2 (COX-2) enzyme was performed using FRED 2.1 software.[1][2] The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank. The ligands, [4-(2-hydroxybenzyl) morpholin-4-iumchloride] and [1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride], were prepared for docking.[1][2] The docking protocol involved exhaustively and extensively searching for the best binding mode by rotating and translating all conformers of the ligands inside the defined binding pocket of COX-2.[1][2] An "Optimization" mode was utilized, which involved a systematic solid-body optimization of the top-ranked poses

from the exhaustive docking.[1][2] To better understand the binding modes in a simulated cellular environment, molecular dynamic (MD) simulations were carried out for 200 picoseconds using MOE-2010.11.[1][2]

Docking of Salicylic Acid Derivatives Against Cancer-Related Proteins

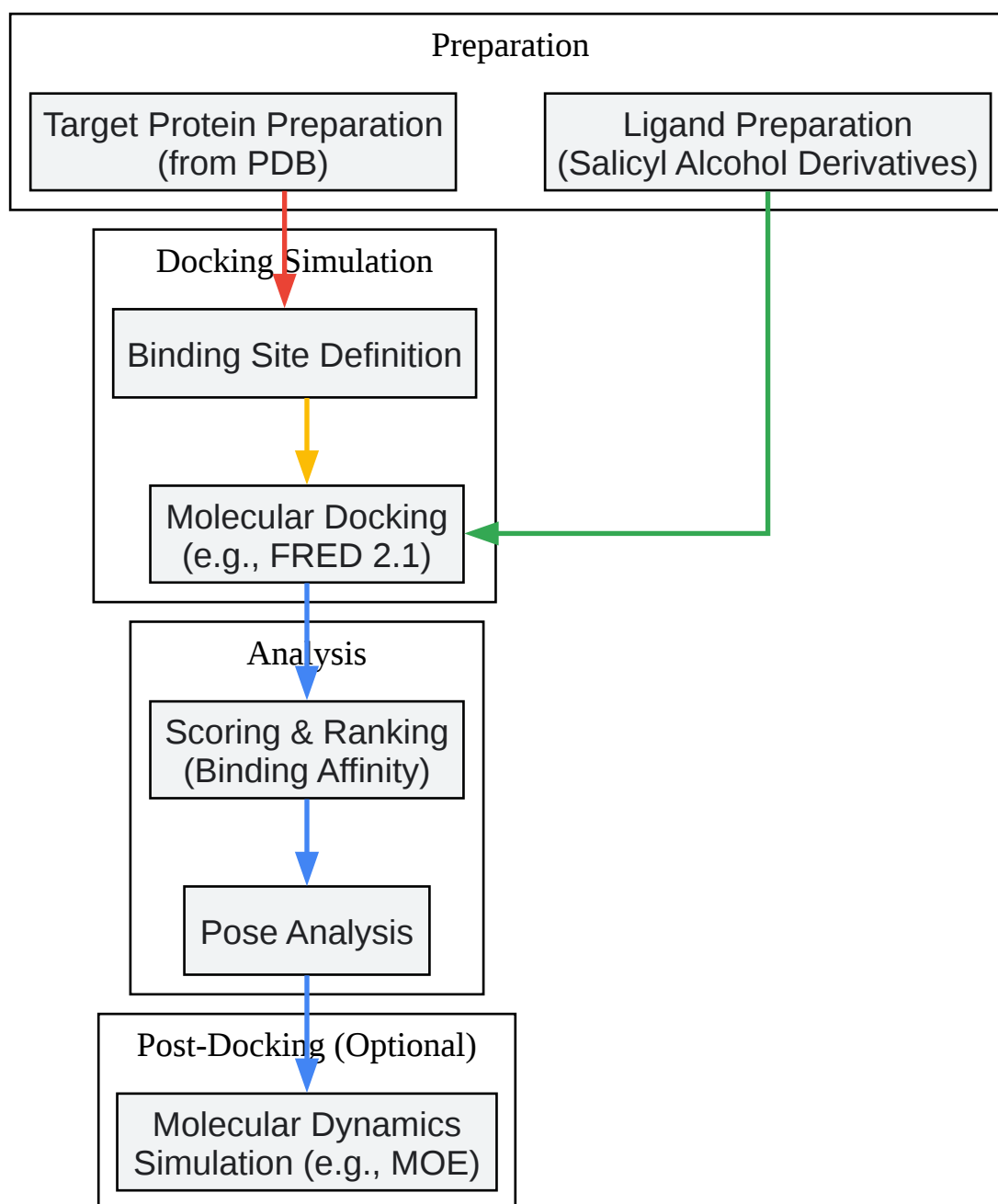
An in-silico docking approach was employed to screen salicylic acid derivatives against multiple cancer-related target receptors, including MMP9, EGFR, and ADP Ribose Polymerase.[4] The study aimed to design anticancer molecules by hybridizing salicylic acid with and without an amino acid (alanine) linkage.[4] While the specific software and detailed parameters are not mentioned in the abstract, the general workflow for such studies typically involves preparing the 3D structures of the ligands and receptors, defining the binding site on the receptor, and using a docking algorithm to predict the binding conformation and affinity.[4] The binding affinities were reported in kcal/mol.[4]

Docking of Salicylic Acid Derivatives Against Ebola Virus Proteins

An in-silico analysis was conducted to evaluate the inhibitory potential of six salicylic acid derivatives (aspirin, diflunisal, fendosal, fosfosal, salicylic acid, and salsalate) against three key Ebola virus receptor proteins: VP24, VP35, and VP40.[5] Molecular docking techniques were used to model the interactions between these derivatives and the viral proteins.[5] The results were evaluated based on binding energy, glide energy, and other related metrics.[5] The study identified that the derivatives exhibited superior binding affinity towards the VP35 protein.[5]

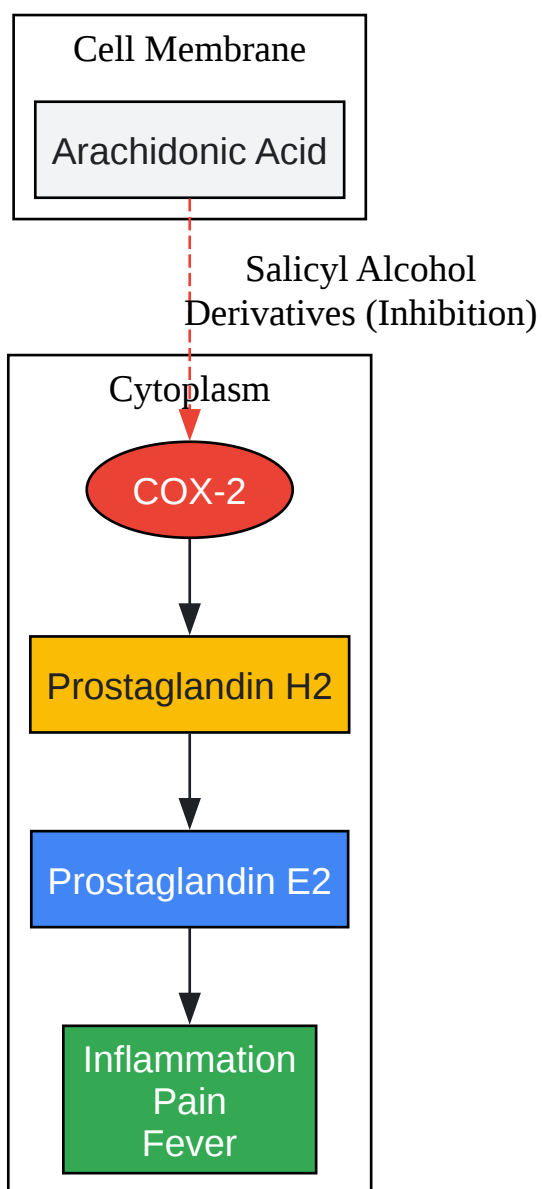
Visualizations

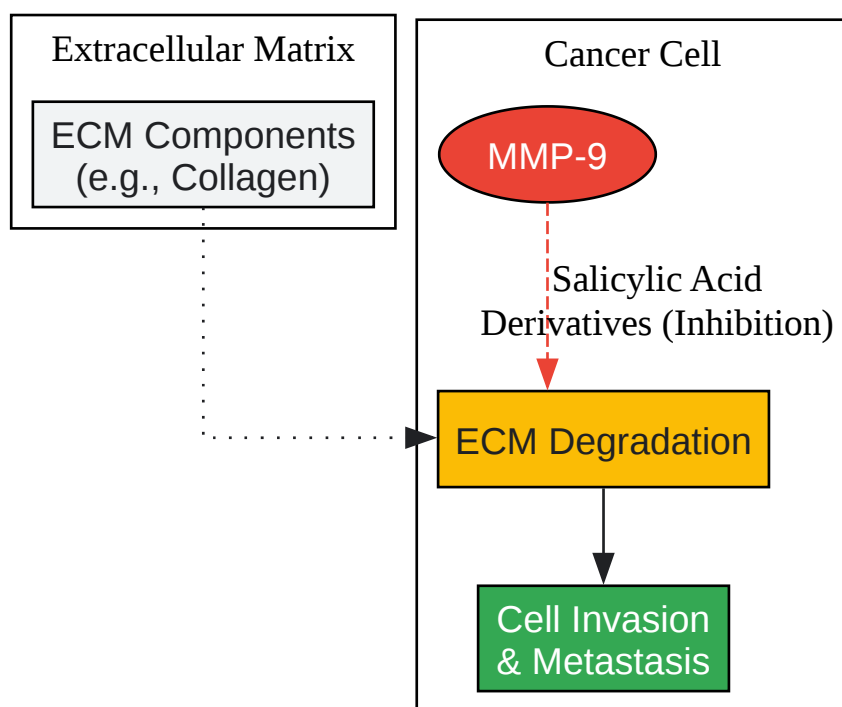
The following diagrams illustrate the experimental workflow for a typical molecular docking study and the signaling pathways associated with the target proteins.

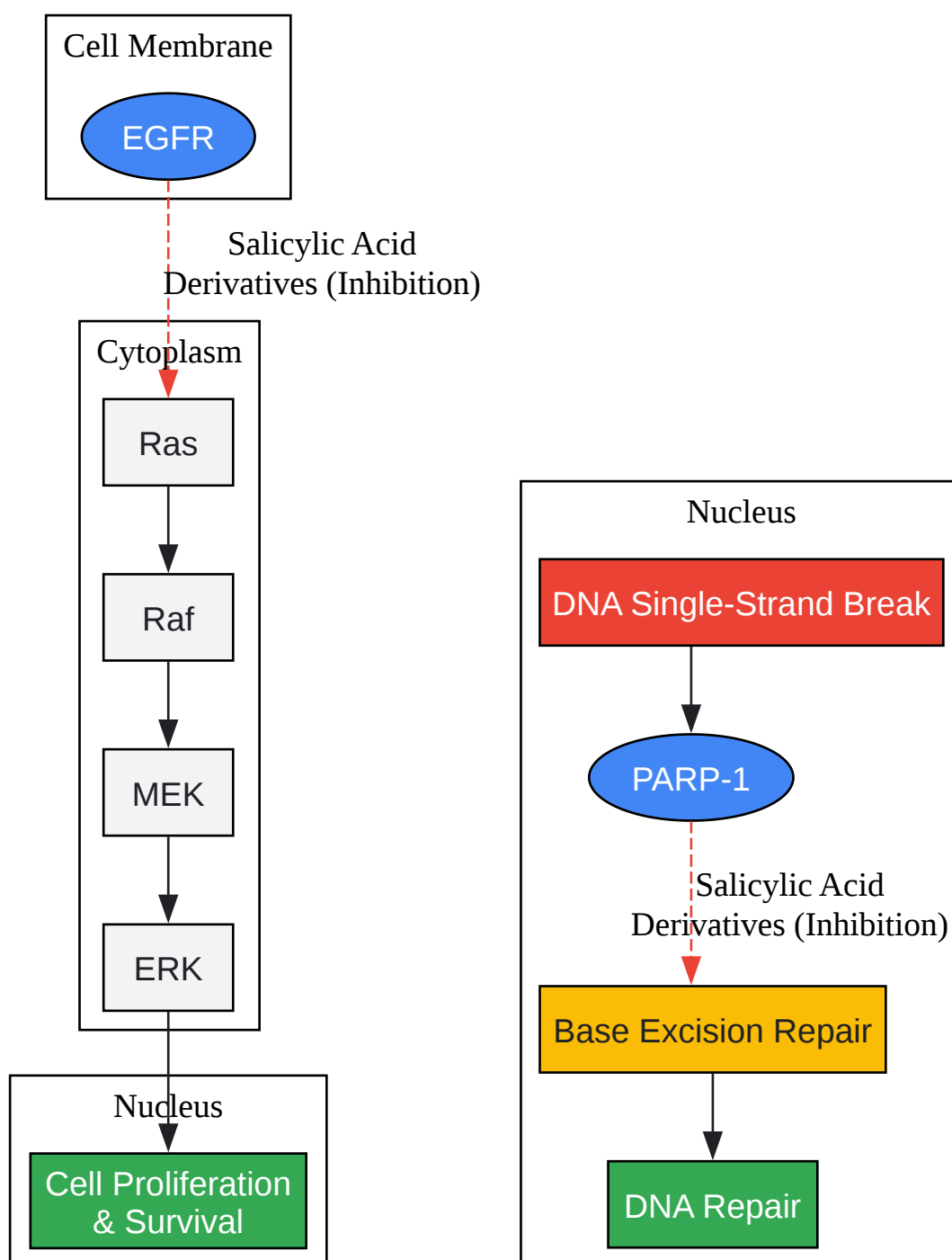


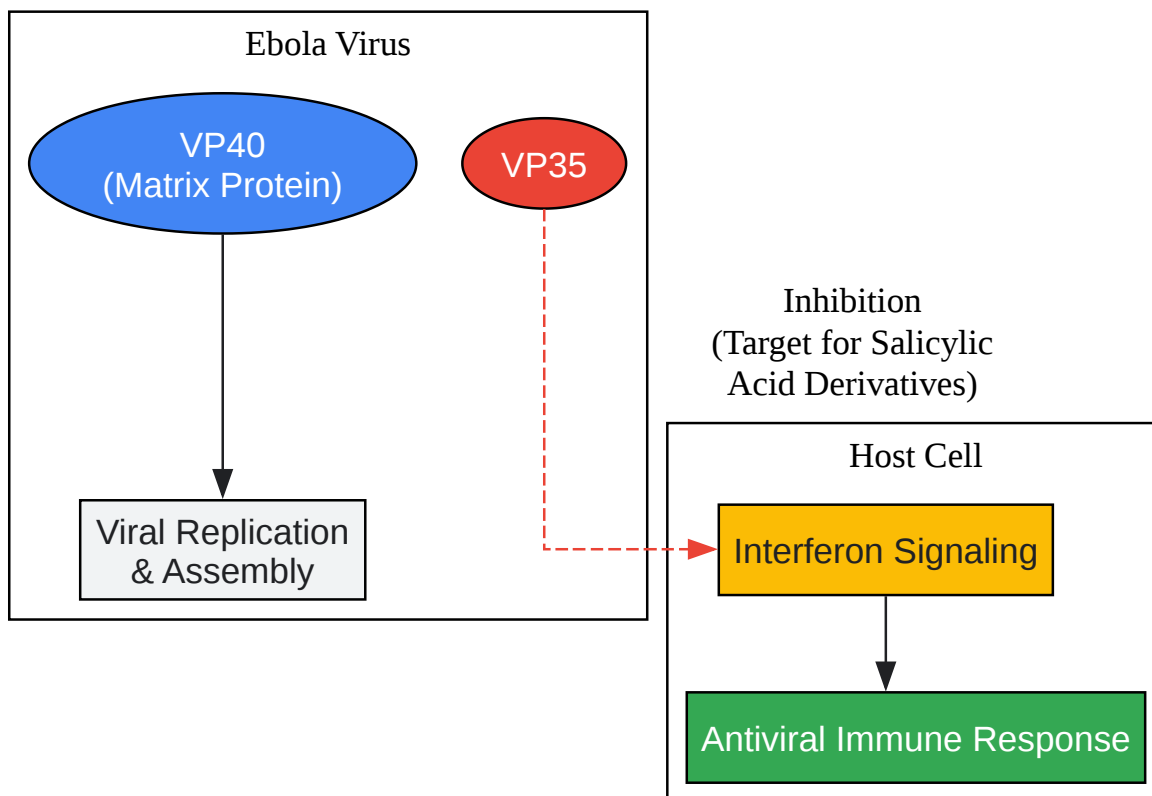
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Figure 1: A generalized workflow for molecular docking studies.









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